molecular formula C16H32Br2N2 B10761746 N'-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide

N'-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide

Cat. No.: B10761746
M. Wt: 412.2 g/mol
InChI Key: JMPHTNNJCZDROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide is a chemical compound that belongs to the class of organic compounds known as diamines. It is characterized by the presence of two amine groups attached to a pentane chain, with an adamantylmethyl group attached to one of the nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide typically involves the reaction of 1-adamantylmethylamine with pentane-1,5-diamine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as crystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N’-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    1,5-Pentanediamine: A simple diamine with similar structural features but lacking the adamantylmethyl group.

    Cadaverine: Another diamine with a similar pentane backbone but different functional groups.

Uniqueness

N’-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide is unique due to the presence of the adamantylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N'-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2.2BrH/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16;;/h13-15,18H,1-12,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPHTNNJCZDROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNCCCCCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.